![molecular formula C20H17N3O2S B184604 N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 726136-77-2](/img/structure/B184604.png)
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPTP, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject for further research.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is not yet fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to disrupt the microtubule network in cancer cells, which leads to cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce oxidative stress and DNA damage, which leads to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, this compound has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Further studies are needed to overcome this limitation and to optimize the use of this compound in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine. One area of focus could be the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of focus could be the optimization of this compound for use in animal models, which could provide valuable insights into its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its use in cancer therapy. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of cancer research.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and thiourea to form the intermediate 2,4-dimethoxyphenylthiourea. This intermediate is then reacted with 2-bromo-1-phenylethanone to produce the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.
Eigenschaften
| 726136-77-2 | |
Molekularformel |
C20H17N3O2S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3O2S/c1-24-14-8-9-16(17(10-14)25-2)23-19-15-11-18(13-6-4-3-5-7-13)26-20(15)22-12-21-19/h3-12H,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
MVRJPJLFUVYEMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)OC |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


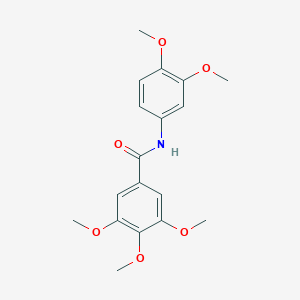
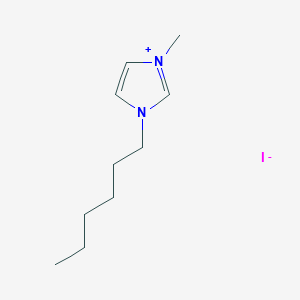
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
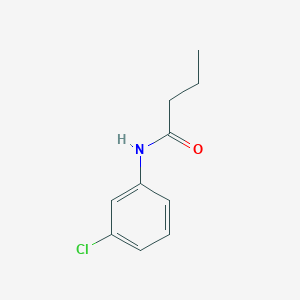

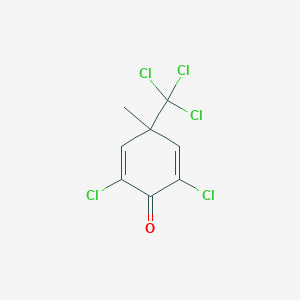
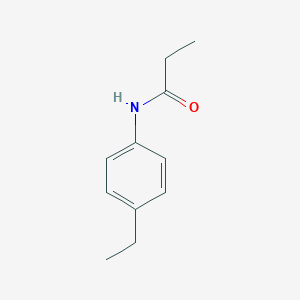



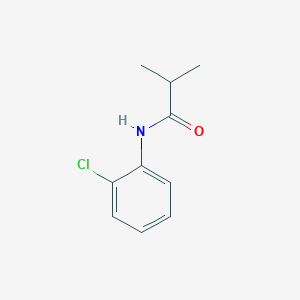

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)

